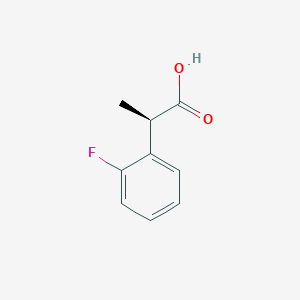

(R)-2-(2-Fluorophenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(2R)-2-(2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

DFFNLAUFNKNYSX-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-(2-Fluorophenyl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-2-(2-Fluorophenyl)propanoic Acid

Abstract: (R)-2-(2-Fluorophenyl)propanoic acid is a chiral carboxylic acid belonging to the profen class of molecules, which are widely recognized for their significance in medicinal chemistry. As a fluorinated analogue of 2-phenylpropanoic acid, it serves as a critical chiral building block in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom on the phenyl ring and the defined stereochemistry at the alpha-carbon profoundly influence its physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis via chiral resolution, spectroscopic characterization, reactivity, and strategic importance for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

(R)-2-(2-Fluorophenyl)propanoic acid is characterized by a propanoic acid backbone with a 2-fluorophenyl substituent at the C2 position. The stereocenter at C2 is in the (R)-configuration, which is a crucial determinant of its biological activity, as is common for many 2-arylpropionic acids where the (S)-enantiomer often possesses the desired therapeutic effect.[1]

1.1. Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-(2-fluorophenyl)propanoic acid | [2] |

| CAS Number | 1630423-26-5 | [2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| InChIKey | DFFNLAUFNKNYSX-ZCFIWIBFSA-N | [2] |

| Canonical SMILES | CC(=O)O | [2] |

1.2. Estimated Physicochemical Data

While specific experimental data for this compound are not widely published, its properties can be reliably estimated based on data from closely related analogues and computational models. Arylpropionic acids generally exhibit limited water solubility, which increases significantly at pH values above their pKa.[3][4]

| Property | Estimated Value | Justification / Source |

| Physical State | Solid / Crystalline powder | Based on related profens. |

| Melting Point | Data not available | The related racemic 2-fluoro-2-(2-fluorophenyl)propanoic acid melts at 116-117 °C.[5] |

| pKa | ~3.5 - 5.0 | Typical range for arylpropionic acid NSAIDs.[4] |

| LogP | 2.1 | Computed by XLogP3.[2] |

| Solubility | Low in water; soluble in organic solvents like methanol, ethanol, DMSO. | General property of arylpropionic acids.[3] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-2-(2-Fluorophenyl)propanoic acid typically involves the preparation of the racemic mixture followed by chiral resolution. Direct asymmetric synthesis is also possible but resolution of the racemate is a common and robust strategy.

2.1. Preparation of Racemic 2-(2-Fluorophenyl)propanoic Acid

The racemic acid can be synthesized from 2-fluoroacetophenone via the Darzens condensation to form an epoxide, followed by rearrangement and oxidation, or via the Willgerodt-Kindler reaction followed by hydrolysis. A more direct route involves the alpha-methylation of 2-fluorophenylacetic acid.

2.2. Chiral Resolution Strategy: Kinetic Resolution

Kinetic resolution is an effective technique to separate the enantiomers. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of a slower-reacting, unconsumed enantiomer from the faster-reacting product. A highly effective method for resolving similar 2-aryl-2-fluoropropanoic acids involves enantioselective esterification using a chiral acyl-transfer catalyst.[6][7]

Caption: Workflow for Kinetic Resolution.

2.3. Representative Protocol for Kinetic Resolution

This protocol is adapted from established methods for related compounds and serves as an expert-validated template.[5][7]

-

Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), combine racemic 2-(2-fluorophenyl)propanoic acid (1.0 eq), an achiral alcohol such as bis(α-naphthyl)methanol (0.5 eq), and a suitable solvent like diethyl ether.

-

Addition of Reagents: Add a coupling agent, for example, pivalic anhydride (1.2 eq), to the mixture.

-

Catalysis: Introduce a catalytic amount of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole ((+)-BTM) (0.05 - 0.1 eq), and a non-nucleophilic base like diisopropylethylamine (1.8 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. The progress is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted acid and the formed ester. The reaction is stopped when optimal conversion and ee are achieved (typically near 50% conversion).

-

Workup and Separation: Quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate. The organic layer is then washed with brine and dried over anhydrous Na₂SO₄. The (S)-ester and the unreacted (R)-acid can be separated using column chromatography or by an acid-base extraction, where the acidic component is extracted into a basic aqueous solution (e.g., NaHCO₃), leaving the neutral ester in the organic phase.

-

Isolation: The aqueous layer from the acid-base extraction is acidified (e.g., with 3M HCl) and extracted with ethyl acetate to isolate the enantiomerically enriched (R)-2-(2-Fluorophenyl)propanoic acid.

Spectroscopic and Analytical Characterization

The structural confirmation of (R)-2-(2-Fluorophenyl)propanoic acid relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related fluorinated arylpropanoic acids.[8][9][10]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.[11]

Caption: Predicted ¹H NMR Signals.

-

¹H NMR (in CDCl₃):

-

δ 11.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

-

δ 7.10-7.40 ppm (m, 4H): A complex multiplet pattern for the four protons on the 2-fluorophenyl ring.

-

δ 3.8 ppm (q, 1H, J ≈ 7.2 Hz): A quartet for the alpha-proton (methine), split by the adjacent methyl protons.

-

δ 1.5 ppm (d, 3H, J ≈ 7.2 Hz): A doublet for the three protons of the methyl group, split by the alpha-proton.[12]

-

-

¹³C NMR (in CDCl₃):

-

δ ~178-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~160 ppm (d, ¹JCF ≈ 245 Hz): The carbon atom directly attached to fluorine (C2 of the phenyl ring) will appear as a doublet with a large coupling constant.

-

δ ~115-135 ppm: A series of signals for the remaining aromatic carbons, some of which will exhibit smaller C-F couplings (²JCF, ³JCF).[9]

-

δ ~45 ppm: The alpha-carbon (methine).

-

δ ~18 ppm: The methyl carbon.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum is key for identifying the functional groups.

-

3300-2500 cm⁻¹ (broad): Characteristic very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[10][13]

-

~1710 cm⁻¹ (strong): Strong C=O stretching vibration of the carboxylic acid.

-

~1490, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-F stretching vibration.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): Expected at m/z = 168.

-

Key Fragments: The most characteristic fragmentation involves the loss of the carboxyl group.

Chemical Reactivity and Applications

The reactivity of (R)-2-(2-Fluorophenyl)propanoic acid is dominated by its carboxylic acid functional group.

4.1. Key Reactions

-

Esterification: Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form esters.

-

Amide Formation: Can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.[16]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-(2-fluorophenyl)propan-1-ol, using strong reducing agents like LiAlH₄.

4.2. Application as a Chiral Building Block in Drug Development

The primary value of (R)-2-(2-Fluorophenyl)propanoic acid lies in its role as a chiral synthon. The profen scaffold is central to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While often the (S)-enantiomer is the active form (eutomer), the (R)-enantiomer serves as an invaluable tool for:

-

Stereochemical Control: Incorporating the (R)-stereocenter into a larger molecule ensures precise three-dimensional architecture, which is critical for selective interaction with biological targets like enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing both the (R)- and (S)- based final compounds, medicinal chemists can probe the stereochemical requirements of a biological target, a fundamental step in drug optimization.

-

Prodrug Design: The (R)-enantiomer can be used to develop prodrugs that may undergo in vivo inversion to the active (S)-form or possess their own unique pharmacological profiles.

The fluorine substituent offers additional advantages, including altered metabolic stability (blocking sites of oxidation) and modified electronic properties that can enhance binding affinity to target proteins.

Safety and Handling

As a laboratory chemical, (R)-2-(2-Fluorophenyl)propanoic acid should be handled with appropriate care.

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Shiina, I., & Tengeiji, A. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. [Link]

-

Shiina, I., & Tengeiji, A. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. PMC, PMC6268090. [Link]

-

Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. (n.d.). Synlett. [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). ResearchGate. [Link]

-

Shiina, I., & Tengeiji, A. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. PubMed. [Link]

- De-Vries, J. G., et al. (Patent). Method for the synthesis of chiral alpha-aryl propionic acid derivatives.

-

Avdeef, A., et al. (2023). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC. SciELO. [Link]

-

(R)-2-(2-fluorophenoxy)propanoic acid | 144371-60-8. Moshang Chemical. [Link]

-

(R)-2-(2-Fluorophenyl)propanoic acid. PubChem. [Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2023). MDPI. [Link]

-

2-Phenylpropionic acid. PubChem. [Link]

-

Corpuz, M. J. T. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

2-(4-fluorophenyl)propionic acid | CAS 75908-73-5. LookChem. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Williams, K. M. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. PubMed. [Link]

-

Infra-red Spectra – Interpretation. ChemKey. [Link]

-

Yazdanian, M., et al. (2004). The "high solubility" definition of the current FDA Guidance on Biopharmaceutical Classification System may be too strict for acidic drugs. PubMed. [Link]

Sources

- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The "high solubility" definition of the current FDA Guidance on Biopharmaceutical Classification System may be too strict for acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]

- 7. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scispace.com [scispace.com]

- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. shout.education [shout.education]

- 14. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. (R)-2-(2-fluorophenoxy)propanoic acid - CAS号 144371-60-8 - 摩熵化学 [molaid.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

(R)-2-(2-Fluorophenyl)propanoic acid molecular structure

Technical Monograph: (R)-2-(2-Fluorophenyl)propanoic Acid

Part 1: Executive Technical Summary

Target Molecule: (R)-2-(2-Fluorophenyl)propanoic acid CAS Registry Number: 1630423-26-5 (Enantiomer specific), 451-69-4 (Racemate base) Chemical Class: Chiral 2-Arylpropanoic Acid (Profen derivative) Molecular Formula: C₉H₉FO₂ Molecular Weight: 168.16 g/mol [1][2]

(R)-2-(2-Fluorophenyl)propanoic acid represents a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2] Structurally, it is the ortho-fluorinated analog of hydratropic acid (2-phenylpropanoic acid).[1][2] The presence of the fluorine atom at the ortho position exerts a profound "fluorine effect," influencing the molecule's metabolic stability, acidity (pKa), and binding conformation through steric and electrostatic interactions.

This guide details the molecular architecture, validated synthetic routes, and characterization protocols required for the precise application of this moiety in drug development.

Part 2: Molecular Architecture & Stereochemistry

Stereochemical Configuration

The molecule possesses a single stereogenic center at the

-

Cahn-Ingold-Prelog (CIP) Priority:

-

Configuration: With -H pointing away, the sequence 1 → 2 → 3 is clockwise.[1][2] However, standard profen nomenclature often aligns the (S)-enantiomer with the pharmacologically active (+) form (e.g., Ibuprofen).[1][2] For 2-phenylpropanoic acids, the (R)-enantiomer is typically levorotatory (-).[1][2]

-

The Ortho-Fluorine Effect

The introduction of fluorine at the ortho position is not merely a substituent change; it fundamentally alters the physicochemical profile:

-

Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, blocking oxidative metabolism (hydroxylation) at the ortho position, a common clearance pathway for phenyl-containing drugs.[1][2]

-

Acidity Modulation: The high electronegativity of fluorine (

) exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and likely lowering the pKa relative to the non-fluorinated parent (pKa ~4.2).[1][2] -

Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[1][2] This creates steric clash with the

-methyl group or the carbonyl oxygen, restricting rotation around the phenyl-C

Figure 1: Structural decomposition of (R)-2-(2-Fluorophenyl)propanoic acid highlighting key functional zones.[1][2]

Part 3: Synthetic Pathways

To access the (R)-enantiomer with high optical purity (>98% ee), two primary strategies are employed: Asymmetric Hydrogenation (Pathway A) and Enzymatic Resolution (Pathway B).[1][2]

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation

This is the preferred method for de novo synthesis, offering high atom economy.[1][2]

-

Substrate Preparation: Condensation of 2-fluorobenzaldehyde with propionic anhydride/sodium propionate (Perkin reaction) to yield (E)-2-methyl-3-(2-fluorophenyl)acrylic acid.[1][2]

-

Catalyst Selection: Iridium complexes with chiral N,P-ligands (e.g., Ir-PHOX or Ir-ThrePHOX) are highly effective for tri-substituted acrylic acids.[1][2]

-

Hydrogenation:

Pathway B: Lipase-Catalyzed Kinetic Resolution

Ideal for scale-up when racemic starting material is readily available.[1][2]

-

Esterification: Convert racemic acid to the ethyl ester.

-

Enzymatic Hydrolysis:

-

Separation: Acid-base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).[1][2]

-

Hydrolysis: Chemical hydrolysis of the isolated (R)-ester (LiOH, THF/H₂O) yields the target (R)-acid.[1][2]

Figure 2: Workflow for the enzymatic kinetic resolution to isolate the (R)-enantiomer.

Part 4: Characterization & Validation Protocols

Trustworthiness in chemical biology relies on rigorous characterization.[1][2] The following parameters are mandatory for validating the identity and purity of (R)-2-(2-Fluorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

Optical Rotation

-

Parameter: Specific Rotation

. -

Protocol: Dissolve 10-20 mg in CHCl₃ or MeOH (c = 1.0). Measure at 589 nm (Sodium D-line).[1][2]

-

Expectation: Based on structural analogs (e.g., (R)-2-phenylpropanoic acid), the rotation is expected to be negative (-) .[1][2]

-

Note: The sign of rotation must be experimentally verified as solvent effects can invert the sign for this class of molecules.

-

Chiral HPLC

-

Column: Chiralcel OJ-H or Chiralpak AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% TFA.[1][2]

-

Criteria: Enantiomeric Excess (ee) should be calculated as:

Target ee > 98% for biological assays.[1][2][4]

Part 5: Applications in Drug Discovery

-

NSAID Development: As a core scaffold, this molecule serves as a precursor to "super-aspirins" or COX-inhibitors where the fluorine atom improves gastric safety by altering local lipophilicity.[1][2]

-

Kinase Inhibitors: The 2-fluorophenyl moiety is a privileged motif in kinase inhibitors (e.g., c-MET, HER2 targeting), where the fluorine atom can fill small hydrophobic pockets in the ATP-binding site.[1][2]

-

Metabolic Probe: Used in DMPK (Drug Metabolism and Pharmacokinetics) studies to identify metabolic "soft spots."[1][2] By comparing the half-life of the fluorinated analog vs. the parent compound, researchers can pinpoint if the ortho-position is a primary site of metabolic degradation.[1]

References

-

PubChem. (2025).[1][2] (R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2.[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

MDPI. (2020).[1][2] Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link][1][2]

-

ResearchGate. (2024).[1][2] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. (Detailed protocol for lipase resolution of fluorinated profens). [Link]

-

NIST WebBook. (2025). 2-Propenoic acid, 3-(2-fluorophenyl)-.[1][2][5][6] (Precursor data). [Link][1][2]

Sources

- 1. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Propenoic acid, 3-(2-fluorophenyl)- [webbook.nist.gov]

- 6. 2-Propenoic acid, 3-(2-fluorophenyl)- [webbook.nist.gov]

(R)-2-(2-Fluorophenyl)propanoic Acid: Technical Guide & Application Profile

[1]

CAS Registry Number: 1630423-26-5 (R-isomer specific) | Formula: C

Executive Summary: The Ortho-Fluorine Advantage

(R)-2-(2-Fluorophenyl)propanoic acid is not merely a fluorinated analog of a standard "profen" scaffold; it is a strategic tool for conformational restriction and metabolic blocking .[1] Unlike its para-substituted counterparts, the ortho-fluorine atom exerts a profound steric and electronic influence, forcing the propanoic acid side chain out of planarity with the phenyl ring. This "ortho-effect" locks the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to target proteins (e.g., kinases, COX enzymes). Furthermore, the C-F bond at the 2-position blocks a common site of metabolic hydroxylation (Phase I metabolism), significantly extending the half-life of downstream drug candidates.[1]

Strategic Synthesis & Resolution Protocols

High-enantiopurity synthesis is non-negotiable for this building block, as the (S)-enantiomer often exhibits distinct, sometimes off-target, biological activities.[1] Two primary routes are recommended: Chemoenzymatic Resolution (Scalable/Industrial) and Asymmetric Alkylation (High Precision/Lab Scale).[1]

Route A: Chemoenzymatic Kinetic Resolution (Scalable)

This method utilizes the stereoselectivity of lipases (specifically Candida antarctica Lipase B, CAL-B) to resolve the racemic ester.[1]

Mechanism: CAL-B typically displays high enantioselectivity for the (

Protocol:

-

Esterification: React racemic 2-(2-fluorophenyl)propanoic acid with ethanol and catalytic H

SO -

Enzymatic Hydrolysis:

-

Suspend racemic ethyl ester (100 mmol) in phosphate buffer (pH 7.0) / MTBE biphasic system (10:1).[1]

-

Add immobilized CAL-B (Novozyme 435, 10% w/w).[1]

-

Stir at 30°C. Monitor conversion via chiral HPLC.

-

Stop Point: At ~50% conversion, the aqueous phase contains the (

)-acid, and the organic phase contains the enantiopure (

-

-

Separation & Hydrolysis:

-

Basify to pH 8.5, extract the (

)-ester with ethyl acetate.[1] -

Hydrolyze the (

)-ester using LiOH in THF/H

-

Route B: Evans Asymmetric Alkylation (High Precision)

For applications requiring >99% ee without resolution losses, the Evans auxiliary method is the gold standard.

Protocol:

-

Acylation: Couple 2-fluorophenylacetic acid with (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using pivaloyl chloride/Et

N. -

Methylation: Treat the imide with NaHMDS at -78°C, followed by MeI. The auxiliary sterically blocks one face, forcing methylation to yield the (

)-configuration at the -

Cleavage: Hydrolyze the auxiliary using LiOH/H

O

Experimental Workflow Visualization

Figure 1: Chemoenzymatic workflow for the isolation of the (R)-enantiomer using kinetic resolution.

Chemical Properties & Reactivity Profile

The 2-fluoro substituent significantly alters the reactivity profile compared to the non-fluorinated parent.

| Property | Value/Observation | Impact on Synthesis |

| pKa | ~3.8 (Predicted) | More acidic than phenylpropanoic acid (pKa ~4.[1]3) due to inductive effect of F. Requires milder bases for deprotonation. |

| Acid Chloride Stability | High | Stable SOCl |

| Metabolic Stability | High | Ortho-F blocks CYP450-mediated aromatic hydroxylation at the 2-position.[1] |

| Conformation | Twisted | The 2-F atom forces the |

Applications in Drug Discovery

The (R)-2-(2-Fluorophenyl)propanoic acid scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for ibuprofen-like moieties but with enhanced metabolic stability.[1]

Conformational Locking in Kinase Inhibitors

In kinase inhibitor design, the "ortho-effect" is exploited to pre-organize the molecule into a bioactive conformation. The fluorine atom creates a steric clash with the

Bioisosterism & Metabolic Blocking

Replacing a hydrogen with fluorine at the ortho-position (Bioisosteric Replacement) serves two functions:

-

Lipophilicity Modulation: Increases LogP slightly, improving membrane permeability.

-

Metabolic Soft-Spot Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage, preventing the formation of potentially toxic phenolic metabolites.

Pharmacophore Logic Diagram

Figure 2: Pharmacophore analysis detailing how structural features translate to biological advantages.[1][3][4]

Analytical Controls & Quality Assurance

Validating the enantiomeric excess (ee) is critical. The 2-fluoro group provides a unique handle for

Chiral HPLC Method

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The (R)-isomer typically elutes second on OJ-H columns (verify with racemate standard).[1]

F NMR Chiral Analysis

Using a Chiral Solvating Agent (CSA) such as (R)-1-phenylethylamine or Quinine allows for the direct determination of ee via NMR without derivatization.[1]

-

Method: Dissolve 5 mg of analyte and 2 equivalents of CSA in CDCl

. -

Observation: The

F signal (approx. -118 ppm) will split into two distinct diastereomeric peaks.[1] Integration of these peaks yields the ee directly.

References

-

Enzymatic Resolution of Fluorinated Arylcarboxylic Acids

-

Kinetic Resolution of 2-Arylpropionic Acids

- Title: Kinetic study on enantioselective resolution of (R,S)

- Source: ResearchG

-

URL:[Link]

-

Synthesis of Chiral Building Blocks

-

Fluorine in Drug Design

-

Direct Chiral 19F NMR Analysis

Sources

- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Topic: Protocol for the Synthesis of (R)-2-(2-Fluorophenyl)propanoic Acid Derivatives

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Enantiopure (R)-Flurbiprofen

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Within this family, flurbiprofen, or 2-(2-fluorobiphenyl-4-yl)propionic acid, is a potent anti-inflammatory and analgesic agent. The biological activity of profens is highly stereospecific, with one enantiomer typically responsible for the therapeutic effect. For most profens, the (S)-enantiomer inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1]

Flurbiprofen presents a unique and compelling case. While the (S)-enantiomer is a conventional anti-inflammatory agent, the (R)-enantiomer possesses a distinct pharmacological profile. (R)-Flurbiprofen selectively targets γ-secretase, leading to a reduction in the production of amyloid-beta 42 (Aβ42) peptide.[1] This mechanism is of significant interest in the development of therapeutics for Alzheimer's disease, as Aβ42 is a primary component of the amyloid plaques found in the brains of patients. This dual, enantiomer-specific activity underscores the critical need for robust and reliable synthetic protocols to access the (R)-enantiomer in high enantiomeric purity.

This application note provides detailed protocols for three distinct and field-proven strategies for synthesizing (R)-2-(2-Fluorophenyl)propanoic acid: asymmetric synthesis using a chiral auxiliary, modern catalytic asymmetric hydrovinylation, and enzymatic kinetic resolution. Furthermore, it details a standard protocol for the subsequent derivatization of the carboxylic acid moiety, a common step in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Strategy 1: Asymmetric Synthesis via Evans' Chiral Auxiliary

This classic and highly reliable method utilizes a recoverable chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. The oxazolidinone auxiliary, developed by David A. Evans, creates a rigid steric environment that effectively shields one face of the enolate, forcing the incoming electrophile (a methyl group in this case) to add to the opposite face with high diastereoselectivity. Subsequent non-racemizing hydrolysis removes the auxiliary, yielding the desired enantiomerically pure acid.[2][3]

Experimental Workflow: Evans' Auxiliary Method

Caption: Workflow for the synthesis of (R)-Flurbiprofen using a chiral auxiliary.

Detailed Protocol: Evans' Auxiliary

Part A: Synthesis of N-Acyl Oxazolidinone

-

To a solution of 2-(2-fluorobiphenyl-4-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring the conversion to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch).

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF, 0.3 M) and cool to -78 °C.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes to form the lithium salt.

-

Concentrate the acid chloride solution from step 2 under vacuum. Re-dissolve the crude acid chloride in dry THF and add it dropwise to the oxazolidinone salt solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-acyl oxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Part B: Diastereoselective Methylation and Hydrolysis

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.

-

Dissolve the crude methylated product in a 3:1 mixture of THF and water. Cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution. Acidify the mixture to pH 2 with 1 M HCl.

-

Extract the product, (R)-2-(2-fluorobiphenyl-4-yl)propanoic acid, with ethyl acetate. The chiral auxiliary remains in the aqueous layer and can be recovered.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography or recrystallization to yield the final product.

| Parameter | Typical Result |

| Yield (Overall) | 65-75% |

| Diastereomeric Excess (d.e.) | >98% |

| Enantiomeric Excess (e.e.) | >98% |

Strategy 2: Catalytic Asymmetric Synthesis via Hydrovinylation

This modern approach offers an efficient, three-step route to profens from readily available vinyl arenes. The key step is an asymmetric hydrovinylation reaction, which forms a C-C bond with high regioselectivity and enantioselectivity.[4][5] This is followed by a two-step oxidative degradation of the terminal alkene to the desired carboxylic acid. This method is highly attractive due to its use of catalytic quantities of the chiral inductor.

Experimental Workflow: Asymmetric Hydrovinylation

Sources

- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Enantiomeric Edge: (R)-2-(2-Fluorophenyl)propanoic Acid and its Analogs in Modern Medicinal Chemistry

Introduction: Beyond Conventional Anti-Inflammatories

For decades, 2-arylpropionic acids, commonly known as "profens," have been a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. The mechanism of action for classic profens like ibuprofen and flurbiprofen is primarily the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks prostaglandin synthesis.[1][2] However, this non-selective inhibition is also associated with well-documented gastrointestinal and cardiovascular side effects.[3][4] The field of medicinal chemistry has since evolved, seeking to refine the therapeutic window of these valuable scaffolds. A key strategy in this endeavor has been the exploration of single enantiomers, which can exhibit surprisingly distinct pharmacological profiles from their racemic mixtures.

This technical guide delves into the medicinal chemistry applications of (R)-2-(2-Fluorophenyl)propanoic acid and its close structural analog, (R)-2-(2-fluoro-4-biphenylyl)propanoic acid, commercially known as Tarenflurbil or (R)-Flurbiprofen. While research on the specific phenyl derivative is limited in publicly available literature, the extensive investigation into its biphenyl counterpart provides a compelling case study and a strong predictive framework for the potential applications of this class of compounds. This guide will illuminate how the strategic use of the (R)-enantiomer and the introduction of a fluorine atom can unlock novel therapeutic opportunities beyond simple analgesia, venturing into the complex realms of neurodegenerative disease and alternative inflammatory pathways.

The core principle underpinning this exploration is that the (R)-enantiomers of certain profens possess significantly reduced or negligible COX inhibitory activity.[5] This crucial difference minimizes the risk of traditional NSAID-related side effects and unmasks other, more subtle, biological activities. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique mechanisms of action, and potential therapeutic applications of these chiral molecules, supported by detailed protocols and mechanistic insights.

A Paradigm Shift in Pharmacology: The Case of (R)-Flurbiprofen (Tarenflurbil)

(R)-Flurbiprofen, the (R)-enantiomer of the potent NSAID flurbiprofen, serves as our primary exemplar. Its journey through preclinical and clinical development, particularly for Alzheimer's disease, offers invaluable lessons in modern drug design.

From COX Inhibition to Gamma-Secretase Modulation: A New Target for Alzheimer's Disease

The therapeutic hypothesis for (R)-flurbiprofen in Alzheimer's disease stemmed from its identification as a selective amyloid-β 42 (Aβ42)-lowering agent.[5][6] Unlike its S-enantiomer, which is a potent COX inhibitor, (R)-flurbiprofen was found to modulate the activity of γ-secretase, a key enzyme in the production of amyloid peptides.[6][7]

Mechanism of Action:

Instead of directly inhibiting the enzyme, (R)-flurbiprofen is believed to act as a γ-secretase modulator (GSM). It is thought to bind to the amyloid precursor protein (APP) substrate, subtly shifting the cleavage site of γ-secretase.[6] This modulation results in the preferential production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly toxic and aggregation-prone Aβ42.[6][7]

Caption: Mechanism of γ-secretase modulation by (R)-Flurbiprofen.

This shift in Aβ peptide production offers a promising therapeutic strategy for Alzheimer's disease by reducing the primary neurotoxic species.

Beyond Amyloid: Exploring Neuroinflammation and PPAR-γ Activity

Further research has suggested that the therapeutic potential of (R)-flurbiprofen may extend beyond γ-secretase modulation. Studies indicate that it may also exert its effects through:

-

Inhibition of Microglial Activation: Chronic inflammation driven by activated microglia is a key pathological feature of Alzheimer's disease. (R)-flurbiprofen is thought to inhibit the activation of these immune cells in the central nervous system, thereby reducing the production of pro-inflammatory cytokines and chemokines.[8]

-

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[9][10] (R)-flurbiprofen has been suggested to modulate PPAR-γ activity, which could contribute to its anti-inflammatory and neuroprotective properties.[8]

Caption: Multiple potential mechanisms of action for (R)-Flurbiprofen.

Clinical Development and Lessons Learned

Despite its promising preclinical data, tarenflurbil (R-flurbiprofen) ultimately failed in a large Phase III clinical trial for mild Alzheimer's disease.[6] The primary reasons cited for this failure were:

-

Weak Pharmacological Potency: Tarenflurbil exhibited relatively low potency in modulating γ-secretase and lowering Aβ42.[6]

-

Poor Brain Penetration: The compound's ability to cross the blood-brain barrier was limited, resulting in suboptimal concentrations in the central nervous system where the therapeutic targets reside.[6][11]

These outcomes underscore the critical importance of optimizing potency and pharmacokinetic properties, particularly brain penetration, in the development of CNS-targeted therapies.

Application Notes and Protocols

The following sections provide detailed protocols for the synthesis and analysis of (R)-2-(2-Fluorophenyl)propanoic acid and its analogs, drawing upon established methods for related compounds.

Synthesis of (R)-2-(2-Fluorophenyl)propanoic Acid

The synthesis of chiral 2-arylpropionic acids can be achieved through various methods, including asymmetric synthesis and chiral resolution of a racemic mixture.

Protocol 1: Chiral Resolution of Racemic 2-(2-Fluorophenyl)propanoic Acid via Diastereomeric Salt Formation

This classical resolution method involves the formation of diastereomeric salts with a chiral amine, followed by separation and liberation of the desired enantiomer.

Materials:

-

Racemic 2-(2-Fluorophenyl)propanoic acid

-

(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve racemic 2-(2-Fluorophenyl)propanoic acid (1 equivalent) in methanol. In a separate flask, dissolve (R)-(+)-α-Methylbenzylamine (0.5 equivalents) in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to promote crystallization of the diastereomeric salt.

-

Fractional Crystallization: Collect the crystals by filtration. The solid will be enriched in one diastereomer. The mother liquor will be enriched in the other.

-

Recrystallize the solid from a minimal amount of hot methanol to improve diastereomeric purity. Monitor the purity of the salt by measuring the specific rotation.

-

Liberation of the (R)-acid: Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(2-Fluorophenyl)propanoic acid.

-

Analysis: Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC.

Caption: Workflow for chiral resolution of 2-(2-Fluorophenyl)propanoic acid.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is essential for determining the enantiomeric excess of the synthesized (R)-2-(2-Fluorophenyl)propanoic acid.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Mobile Phase:

-

A typical mobile phase for normal-phase chiral separations is a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.

Typical HPLC Conditions:

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Procedure:

-

Prepare a standard solution of the racemic 2-(2-Fluorophenyl)propanoic acid and a solution of the synthesized (R)-enantiomer in the mobile phase.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

In Vitro Assay Protocols

Protocol 3: Gamma-Secretase Modulation Assay

This cell-based assay measures the ability of a compound to modulate the production of Aβ42 and Aβ38.

Materials:

-

HEK293 cells stably overexpressing human APP

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compound ((R)-2-(2-Fluorophenyl)propanoic acid)

-

DMSO (for compound dilution)

-

Aβ42 and Aβ38 ELISA kits

Procedure:

-

Plate the HEK293-APP cells in a 24-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in DMSO and then further dilute in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Collect the conditioned medium from each well.

-

Quantify the levels of Aβ42 and Aβ38 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Plot the concentrations of Aβ42 and Aβ38 as a function of the test compound concentration to determine the IC50 for Aβ42 reduction and the EC50 for Aβ38 elevation.

Protocol 4: PPAR-γ Transactivation Assay

This reporter gene assay measures the ability of a compound to activate PPAR-γ.

Materials:

-

Cells transiently or stably transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-γ response element (PPRE) upstream of a luciferase gene.

-

Rosiglitazone (a known PPAR-γ agonist, as a positive control)

-

Test compound

-

Luciferase assay reagent

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound or rosiglitazone.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold activation of luciferase expression relative to the vehicle-treated cells.

Future Directions and Opportunities

The story of (R)-flurbiprofen provides a clear roadmap for the future development of (R)-2-(2-Fluorophenyl)propanoic acid and its derivatives. Key areas for future research include:

-

Improving Potency and Brain Penetration: The lessons from tarenflurbil's clinical failure highlight the need for medicinal chemistry efforts to enhance the γ-secretase modulatory activity and improve the physicochemical properties of these compounds to facilitate better brain penetration.

-

Exploring Other Therapeutic Areas: The potential modulation of PPAR-γ and inhibition of microglial activation suggest that these compounds could be explored for other neuroinflammatory conditions, such as Parkinson's disease, multiple sclerosis, or even certain types of cancer where these pathways are implicated.[8]

-

Structure-Activity Relationship (SAR) Studies: A systematic SAR study of (R)-2-(2-Fluorophenyl)propanoic acid and its derivatives would be invaluable in identifying the key structural features required for potent and selective activity at different biological targets.

Conclusion

(R)-2-(2-Fluorophenyl)propanoic acid and its analogs represent a fascinating class of molecules that have transcended their origins as simple anti-inflammatory agents. The strategic separation of the (R)-enantiomer has unveiled a distinct pharmacological profile with the potential to address complex diseases like Alzheimer's. While the journey of (R)-flurbiprofen in the clinic serves as a cautionary tale regarding the challenges of drug development, it also provides a wealth of knowledge and a solid foundation for future research. By focusing on improving potency, optimizing pharmacokinetic properties, and exploring a wider range of therapeutic targets, researchers can continue to unlock the full medicinal chemistry potential of this versatile chiral scaffold.

References

-

Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. (2015). [Link]

-

R Flurbiprofen. Massive Bio. (2026). [Link]

-

What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. (2024). [Link]

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? R Discovery. [Link]

-

Flurbiprofen. PubChem. [Link]

-

Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. Taylor & Francis Online. (2014). [Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. (2026). [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. (2020). [Link]

-

(R)-2-(2-Fluorophenyl)propanoic acid. PubChem. [Link]

- 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.

-

Tarenflurbil. PubChem. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]

-

Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed. (2012). [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. (2012). [Link]

-

Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. PMC. (2023). [Link]

-

Clinical Trials. Propionic Acidemia Foundation. [Link]

-

PPAR-γ: a thrifty transcription factor. PMC. [Link]

-

Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. UKnowledge. (2007). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. acs.figshare.com [acs.figshare.com]

- 4. 3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPAR-γ: a thrifty transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-(2-Fluorophenyl)propanoic Acid

Welcome to the technical support guide for the purification of (R)-2-(2-Fluorophenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral molecule and require robust, field-tested methods for achieving high chemical and enantiomeric purity. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and adapt methodologies to your specific needs.

(R)-2-(2-Fluorophenyl)propanoic acid is a valuable chiral building block. As with many profen-class molecules, its biological activity is often enantiomer-specific. Therefore, effective purification to isolate the desired (R)-enantiomer from a racemic mixture or an enantioselective synthesis is a critical step in any research or development pipeline. This guide addresses the most common challenges encountered during purification via diastereomeric salt crystallization and preparative chiral chromatography.

Section 1: Troubleshooting Diastereomeric Salt Resolution

Diastereomeric salt crystallization is a classical, cost-effective, and scalable method for resolving racemates.[1] It relies on the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1]

Frequently Asked Questions & Troubleshooting

Q1: I've mixed my racemic acid and the chiral resolving agent, but no crystals are forming. The mixture remains a clear solution or a persistent oil. What should I do?

A1: This is a very common issue related to supersaturation and solvent choice.

-

Causality: Crystal formation requires a supersaturated solution, meaning the concentration of the desired diastereomeric salt is above its solubility limit. If the solution is undersaturated, or if the salt has formed an "oil" (a liquid phase), nucleation and crystal growth are inhibited.

-

Troubleshooting Steps:

-

Induce Nucleation:

-

Seeding: If you have a crystal of the desired salt, add a tiny speck to the solution. This provides a template for crystal growth.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

-

-

Increase Supersaturation:

-

Cooling: Slowly cool the solution in an ice bath. Drastic temperature changes can sometimes cause oiling, so a gradual decrease is often best.

-

Solvent Evaporation: Slowly evaporate some of the solvent under a gentle stream of nitrogen or by using a rotary evaporator with minimal vacuum.

-

Add an Anti-solvent: Introduce a solvent in which your diastereomeric salt is less soluble. This must be done slowly, dropwise, at the point of cloudiness, and then allowed to stand. For example, if your salt is dissolved in ethanol, a less polar solvent like toluene or hexane could be an effective anti-solvent.[2][3]

-

-

Address Oiling Out: An oil indicates that the salt's solubility limit has been exceeded at a temperature above its melting point (or it has formed a liquid solvate).

-

Add More Solvent: Add a small amount of the primary solvent to dissolve the oil, then attempt to recrystallize by slow cooling or slow addition of an anti-solvent.

-

Change the Solvent System: The initial solvent may be inappropriate. Experiment with different solvents or solvent mixtures on a small scale. For profen-like molecules, solvents like ethanol, methanol, or ethyl acetate are common starting points.[2]

-

-

Q2: My diastereomeric salt crystallized, but after liberating the free acid, the enantiomeric excess (e.e.) is low. How can I improve it?

A2: Low enantiomeric excess is typically due to co-precipitation of the undesired diastereomer or insufficient purification.

-

Causality: The goal of fractional crystallization is to have only one diastereomer (e.g., the salt of the R-acid with the R-base) crystallize while the other (S-acid with R-base) remains in the mother liquor. If their solubilities are too similar in the chosen solvent, they will co-precipitate, leading to low e.e.

-

Troubleshooting Steps:

-

Recrystallization: The most effective method is to recrystallize the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process purifies the desired salt, leaving more of the undesired diastereomer in the new mother liquor. Often, 2-3 recrystallizations are needed to achieve >98% d.e. (diastereomeric excess), which corresponds to >98% e.e. in the final acid.

-

Optimize the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals, as there is less of the agent available to form the undesired salt.

-

Solvent Screening: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomers. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) on a small scale to find the system that gives the highest diastereomeric purity in a single crystallization.

-

Workflow: Improving Low Enantiomeric Excess

Here is a logical workflow for troubleshooting and improving the enantiomeric excess of your resolved product.

Caption: Troubleshooting workflow for low enantiomeric excess.

Protocol: Diastereomeric Salt Resolution

This is a generalized protocol based on methods for similar arylpropionic acids.[2]

-

Salt Formation: Dissolve 1.0 equivalent of racemic 2-(2-Fluorophenyl)propanoic acid in a suitable solvent (e.g., ethanol, 5-10 mL per gram of acid). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) in a minimal amount of the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. If the solution is clear, allow it to stand at room temperature for several hours or overnight to promote slow crystallization. If no crystals form, follow the troubleshooting steps in Q1.

-

Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor rich in the other diastereomer.

-

Purity Check (Optional but Recommended): Dry a small sample of the salt and analyze its diastereomeric excess (d.e.) by ¹H NMR or by liberating the acid and analyzing by chiral HPLC.

-

Recrystallization (If Needed): If the d.e. is insufficient, dissolve the salt in a minimum amount of the same or a different hot solvent and allow it to cool slowly to recrystallize. Repeat until the desired d.e. is achieved.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a suitable amount of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~1-2 while stirring vigorously.[4][5]

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched (R)-2-(2-Fluorophenyl)propanoic acid.[6]

Section 2: Troubleshooting Preparative Chiral Chromatography (HPLC/SFC)

Preparative chromatography offers a powerful, albeit more instrument-intensive, alternative to classical resolution. It is particularly useful when a suitable resolving agent cannot be found or for purifying material from an enantioselective reaction that has a moderate-to-high starting e.e.

Frequently Asked Questions & Troubleshooting

Q1: I'm not getting baseline separation (Resolution, Rs < 1.5) between the enantiomers on my analytical chiral column. What should I do before scaling up?

A1: Achieving good separation at the analytical scale is critical for a successful preparative run. Several parameters can be adjusted.

-

Causality: Enantiomeric separation on a chiral stationary phase (CSP) is a result of differential transient diastereomeric interactions between the enantiomers and the chiral selector on the CSP. The stability of these interactions is highly sensitive to the mobile phase composition, flow rate, and temperature.

-

Troubleshooting Steps:

-

Mobile Phase Composition: This is the most impactful parameter.

-

Normal Phase: For polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD), the standard mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[7] Systematically vary the alcohol percentage. A lower percentage of alcohol generally increases retention time and often improves resolution, but can also broaden peaks. Try a range from 2% to 20%.

-

Additives: For acidic analytes like yours, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can significantly improve peak shape and sometimes resolution by suppressing the ionization of the carboxylic acid group.[8]

-

-

Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution. Try reducing the flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min on a 4.6 mm ID column).

-

Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition process.[9] Try operating the column at a lower temperature (e.g., 15-20°C) as this often enhances the stability of the diastereomeric interactions, leading to better separation.

-

Change the CSP: If optimization fails, the chosen CSP may not be suitable. Polysaccharide-based columns are complementary; a compound that is not resolved on an amylose-based CSP (e.g., Chiralpak AD) might be well-resolved on a cellulose-based one (e.g., Chiralcel OD), and vice-versa.[7]

-

Q2: My peaks are tailing badly. What is causing this?

A2: Peak tailing is a common issue, especially with acidic or basic compounds.

-

Causality: Tailing can result from several factors: secondary interactions between the analyte and the stationary phase (e.g., with uncapped silanols on the silica support), column overload, or a mismatch between the sample solvent and the mobile phase.[10]

-

Troubleshooting Steps:

-

Use an Additive: As mentioned in A1, adding 0.1% TFA to the mobile phase is the most effective way to address tailing for a carboxylic acid. It ensures the analyte is in a single, neutral form.

-

Check Sample Solvent: The sample should ideally be dissolved in the mobile phase itself.[7] Dissolving the sample in a much stronger solvent can cause peak distortion.

-

Reduce Sample Concentration: Injecting too much mass can overload the column, leading to tailing. Reduce the injection concentration by a factor of 10 and see if the peak shape improves.

-

Column Health: An old or contaminated column can also cause tailing. Consider flushing the column with a strong solvent (as recommended by the manufacturer) or replacing it if it's past its lifetime.[10]

-

Data Presentation: Chiral HPLC Method Development

The following table summarizes typical starting conditions for the chiral separation of profen-class molecules.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |

| Chiral Stationary Phase (CSP) | Amylose-based (e.g., Chiralpak® AD-H) | Cellulose-based (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFA | n-Hexane / Ethanol (95:5, v/v) + 0.1% TFA |

| Flow Rate (4.6 mm ID) | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25°C | 20°C |

| Detection (UV) | 210-254 nm | 210-254 nm |

Note: These are starting points. The ratio of alkane to alcohol must be optimized for (R)-2-(2-Fluorophenyl)propanoic acid to achieve a resolution (Rs) ≥ 1.5.[7]

Workflow: Chiral HPLC Method Optimization

This diagram illustrates a systematic approach to developing a robust chiral separation method.

Caption: Systematic workflow for chiral HPLC method development.

Section 3: General Purification and Final Product Issues

Q1: After purification, my final product is a white solid, but its melting point is broad or lower than the literature value. What does this mean?

A1: A broad or depressed melting point is a classic indicator of impurity.

-

Causality: Impurities disrupt the crystal lattice of a solid, which lowers the energy required to melt it. The impurity can be residual solvent, an unreacted starting material, a byproduct from the synthesis, or the undesired enantiomer.

-

Troubleshooting Steps:

-

Recrystallization: The most effective way to improve chemical purity is recrystallization. For 2-arylpropanoic acids, a common and effective solvent system is a mixture of a moderately polar solvent (like dichloromethane or ethyl acetate) and a non-polar anti-solvent (like hexane).[4] Dissolve the solid in a minimum of the hot solvent, then slowly add the anti-solvent until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

-

Purity Analysis: Use techniques like ¹H NMR to check for chemical impurities and chiral HPLC to confirm high enantiomeric purity. Residual solvent is often easily visible in an NMR spectrum.

-

Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.

-

References

-

Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. [Link]

- Ge, S., et al. (Inventor). (2010). Method for the synthesis of chiral alpha-aryl propionic acid derivatives.

-

Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. PubMed, PMID: 22699569. [Link]

-

Szewczyk, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]

-

Szewczyk, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

-

Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

-

Thermo Fisher Scientific. (n.d.). Troubleshooting HPLC. VSCHT.cz. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-(2-Fluorophenyl)propanoic acid. PubChem Compound Database. [Link]

-

Santasania, C. T. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

- Zhang, J., et al. (Inventor). (2021). Preparation method of flurbiprofen.

-

Liu, Y., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

-

Spall, J. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Zhou, H., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. [Link]

-

Rutkauskas, K., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

-

Tundo, P., et al. (1995). 2-phenylpropionic acid. Organic Syntheses. [Link]

-

Peterson, B. M., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. ACS Publications. [Link]

-

Zhou, H., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. [Link]

-

Alvarez, A. J., et al. (2011). Continuous Plug Flow Crystallization of Pharmaceutical Compounds. MIT Open Access Articles. [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. RSC Education. [Link]

-

Deptuch, A., et al. (2021). Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6. RSC Publishing. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcompare.com [labcompare.com]

Validation & Comparative

A Comparative Guide to the Efficacy of (R)-2-(2-Fluorophenyl)propanoic Acid Derivatives as Anti-inflammatory Agents

This guide provides an in-depth comparison of (R)-2-(2-Fluorophenyl)propanoic acid derivatives, with a primary focus on (R)-Flurbiprofen, against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors. We will explore their distinct mechanisms of action, comparative efficacy supported by experimental data, and safety profiles. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation and pharmacology.

Introduction: The Quest for Safer Anti-inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] However, the non-selective inhibition of both COX-1 and COX-2 isoforms by traditional NSAIDs is associated with significant gastrointestinal side effects.[2] This has driven the development of COX-2 selective inhibitors and other novel anti-inflammatory agents with improved safety profiles.

(R)-2-(2-Fluorophenyl)propanoic acid, the (R)-enantiomer of Flurbiprofen, represents a promising avenue of research in this area. Unlike its (S)-enantiomer, which is a potent COX inhibitor, (R)-Flurbiprofen exhibits anti-inflammatory and analgesic properties through mechanisms largely independent of direct COX inhibition.[3][4] This guide will dissect the nuances of these mechanisms and provide a comparative analysis of their efficacy.

Mechanisms of Action: A Departure from Conventional COX Inhibition

The anti-inflammatory effects of traditional NSAIDs are primarily attributed to their inhibition of the COX enzymes. However, (R)-Flurbiprofen and its derivatives operate through distinct, non-COX-mediated pathways, offering a potential for a better safety profile.

The Conventional Pathway: COX-1 and COX-2 Inhibition

Traditional NSAIDs like racemic Flurbiprofen, Ibuprofen, and Naproxen non-selectively inhibit both COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced during inflammation.[1] The inhibition of COX-2 is responsible for the anti-inflammatory effects, whereas the inhibition of COX-1 leads to undesirable gastrointestinal side effects.[2]

Figure 1: The conventional COX-dependent pathway of NSAID action.

The Novel Pathways of (R)-Flurbiprofen

(R)-Flurbiprofen exerts its anti-inflammatory effects through at least two notable COX-independent mechanisms:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation: PPAR-γ is a nuclear receptor that plays a role in regulating inflammation.[5] Activation of PPAR-γ can suppress the expression of pro-inflammatory genes, leading to a reduction in the inflammatory response.[6][7] (R)-Flurbiprofen is thought to modulate PPAR-γ activity, contributing to its anti-inflammatory effects without directly inhibiting COX enzymes.[3]

-

Inhibition of Multidrug Resistance–Associated Protein 4 (MRP4): MRP4 is a transporter protein responsible for the efflux of prostaglandins from cells.[8][9] By inhibiting MRP4, (R)-Flurbiprofen traps prostaglandins inside the cells, preventing them from acting on their receptors in the extracellular space and thereby reducing inflammation.[10] Several NSAIDs have been shown to be potent inhibitors of MRP4.[9][11]

Figure 2: COX-independent mechanisms of (R)-Flurbiprofen.

Comparative Efficacy: In Vitro and In Vivo Data

The following sections present a comparative analysis of the efficacy of (R)-Flurbiprofen and its derivatives against other NSAIDs based on experimental data.

In Vitro COX Inhibition

As previously mentioned, (R)-Flurbiprofen is a weak inhibitor of COX enzymes compared to its (S)-enantiomer and other traditional NSAIDs.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| (R)-Flurbiprofen | >500 (marginal inhibition) | >500 (marginal inhibition) | [10] |

| (S)-Flurbiprofen | ~0.5 | ~0.5 | [12] |

| Flurbiprofen (racemic) | 0.1 | 0.4 | [13] |

| Ibuprofen | 16 | 35 | [14] |

| Naproxen | 0.6 | 1.2 | [1] |

| Celecoxib | 15 | 0.04 | [1] |

Table 1: Comparative in vitro COX-1 and COX-2 inhibition (IC₅₀ values) of various NSAIDs. Lower values indicate greater potency.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.[15][16]

| Compound | Dose (mg/kg) | Route | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| Flurbiprofen Derivative 1 | 10 | Oral | 3h | 59.59 | [17] |

| Flurbiprofen Derivative 2 | 20 | Oral | 3h | 45.2 | [18] |

| Flurbiprofen (racemic) | 1.7 (ED₅₀) | Oral | 3h | 50 | [19] |

| Indomethacin | 10 | Oral | 3h | 48.5 | [20] |

| Phenylbutazone | 100 | Oral | 3h | 55.0 | [21] |

Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. ED₅₀ is the dose that produces 50% of the maximum effect.

Safety Profile: A Potential for Reduced Gastrointestinal Toxicity

A significant advantage of (R)-Flurbiprofen's COX-independent mechanism is the potential for a reduced risk of gastrointestinal side effects.[3] Since COX-1 inhibition is the primary cause of NSAID-induced gastropathy, compounds that spare this enzyme are expected to be safer for the gastrointestinal tract.[2] Studies have shown that while (S)-Flurbiprofen and the racemic mixture cause significant intestinal damage, (R)-Flurbiprofen does not cause small intestinal ulcers in animal models.[4]

Experimental Protocols

In Vitro COX Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method for determining the in vitro inhibition of COX-1 and COX-2.

Figure 3: Workflow for the in vitro COX inhibitor screening assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., MilliporeSigma MAK399, Abcam ab283401).[22][23]

-

Reconstitute Arachidonic Acid in ethanol and then dilute with NaOH and purified water.[22][24]

-

Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[23]

-

-

Assay Plate Setup:

-

In a 96-well white opaque plate, add the following to respective wells:

-

Enzyme Control: COX Assay Buffer, COX enzyme (COX-1 or COX-2), and vehicle.

-

Inhibitor Wells: COX Assay Buffer, COX enzyme, and test inhibitor at various concentrations.

-

Inhibitor Control: COX Assay Buffer, COX enzyme, and a known COX inhibitor (e.g., Celecoxib for COX-2).[25]

-

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing COX Assay Buffer and COX Probe. Add this mix to all wells.

-